N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties It contains a cyclooctyl group and a dimethylocta-2,6-dien-1-yl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 3,7-dimethylocta-2,6-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N1-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-dione.
Reduction: Formation of N1-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of N1-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-dione
- N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine derivatives
Uniqueness
This compound is unique due to its specific combination of cyclooctyl and dimethylocta-2,6-dien-1-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
627522-58-1 |
---|---|
Molecular Formula |
C20H38N2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
N'-cyclooctyl-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H38N2/c1-18(2)10-9-11-19(3)14-15-21-16-17-22-20-12-7-5-4-6-8-13-20/h10,14,20-22H,4-9,11-13,15-17H2,1-3H3 |
InChI Key |
PJRYBXUAJDAPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1CCCCCCC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.